REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH:9]2[CH2:10][c:11]3[cH:12][c:13]([O:23][CH3:24])[c:14]([O:21][CH3:22])[c:15]([O:19][CH3:20])[c:16]3[C:17]2=[O:18])[cH:7][cH:8]1.[CH3:25][C:26](=[O:27])[OH:28]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH:9]2[CH2:10][c:11]3[cH:12][c:13]([O:23][CH3:24])[c:14]([O:21][CH3:22])[c:15]([O:19][CH3:20])[c:16]3[CH2:17]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C2Cc3cc(OC)c(OC)c(OC)c3C2=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Type
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product
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Smiles
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COc1ccc(C2Cc3cc(OC)c(OC)c(OC)c3C2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |